molecular formula C20H29NO3S B1327351 Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898782-66-6

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

Cat. No. B1327351
M. Wt: 363.5 g/mol
InChI Key: AQXQAWGUMRWGDB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a compound that appears to be related to structures that are significant in medicinal chemistry, particularly in the context of penicillin-type β-lactams and compounds with potential pharmacological properties. The compound of interest is not directly described in the provided papers, but insights can be drawn from related structures and synthetic methods.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that are designed to form specific ring structures which are crucial for biological activity. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillin-type β-lactams, was achieved from ethyl propiolate in three steps, with the formation of the β-lactam ring being a key step using Mukaiyama-Ohno’s method . This method could potentially be adapted for the synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, considering the structural similarities and the presence of a thiomorpholine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate often includes various ring conformations and intramolecular interactions. For example, Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate features a thiomorpholine ring in a chair conformation and a tetrahydropyridine ring in a half-chair conformation . The dihedral angle between phenyl rings and the presence of intramolecular hydrogen bonds are critical for the stability and reactivity of such molecules. These structural details are essential for understanding the chemical behavior of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate.

Chemical Reactions Analysis

The chemical reactivity of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate can be inferred from related compounds. The presence of functional groups such as esters, amides, and thioethers suggests a range of possible chemical reactions. These may include nucleophilic attacks, particularly at the carbonyl carbon of the ester or amide groups, as well as potential oxidation or reduction reactions involving the thiomorpholine sulfur atom. The specific reactivity patterns would depend on the exact molecular context and the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate are not directly reported, related compounds provide some clues. The solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the ring conformations and intramolecular hydrogen bonding . The crystal structure, as seen in related compounds, can also provide insights into the intermolecular interactions that may affect the compound's physical properties and its behavior in a solid state.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a key component in the synthesis of various complex molecules, including β-lactams, which form the basic skeleton of penicillin-type antibiotics (Chiba et al., 1985).
  • The compound has been used in the synthesis of prostaglandin analogs, demonstrating its versatility in creating biologically significant molecules (Vostrikov et al., 2010).

Pharmacological Applications

  • Its derivatives have been explored for cardiovascular activities, particularly in the context of calcium channel antagonism, which is significant for treating various cardiovascular diseases (Gupta & Misra, 2008).
  • Some studies have focused on synthesizing novel compounds from Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate as potential antimicrobial and anticancer agents, indicating its importance in drug discovery (Facchinetti et al., 2015).

Chemical Transformations and Reactions

  • The compound has been involved in various chemical reactions, like the Beckmann rearrangement, highlighting its reactivity and utility in organic synthesis (Vogel et al., 1969).

Molecular Interactions and Analysis

  • Detailed studies on the molecular structure and interactions of derivatives of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate have provided insights into its physicochemical properties, which are crucial for drug design (Baba et al., 2019).

properties

IUPAC Name

ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-25-15-13-21/h6-9H,2-5,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQAWGUMRWGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643854
Record name Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

CAS RN

898782-66-6
Record name Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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